Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate
Overview
Description
Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol. It is also known by other names such as benzoic acid, 4-(2-benzoxazolylamino)-, ethyl ester . This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings.
Preparation Methods
The synthesis of ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-aminobenzoxazole in the presence of an esterifying agent such as ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: Research may explore its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate can be compared to other benzoxazole derivatives, which also exhibit a range of biological activities. Similar compounds include:
Properties
IUPAC Name |
ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-20-15(19)11-7-9-12(10-8-11)17-16-18-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXLGYZLPXGQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297260 | |
Record name | Ethyl 4-[(1,3-benzoxazol-2-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20852-34-0 | |
Record name | NSC114995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-[(1,3-benzoxazol-2-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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